5-[7-[5-[1,4-dihydroxy-4-[5-(1-hydroxyundecyl)oxolan-2-yl]butyl]oxolan-2-yl]heptyl]-3-(2-oxopropyl)oxolan-2-one
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Overview
Description
5-[7-[5-[1,4-dihydroxy-4-[5-(1-hydroxyundecyl)oxolan-2-yl]butyl]oxolan-2-yl]heptyl]-3-(2-oxopropyl)oxolan-2-one is a potent bioactive acetogenin isolated from the bark of Annona bullata, a plant belonging to the Annonaceae family . This compound is known for its selective cytotoxicity against certain human tumor cell lines . This compound is a methylketo-lactone derivative of bullatalicin, another bioactive acetogenin found in the same plant .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-[7-[5-[1,4-dihydroxy-4-[5-(1-hydroxyundecyl)oxolan-2-yl]butyl]oxolan-2-yl]heptyl]-3-(2-oxopropyl)oxolan-2-one is typically isolated from the ethanol extract of the bark of Annona bullata . The isolation process involves fractionation and purification using various chromatographic techniques . The structure of bullatalicinone has been elucidated through chemical and spectral methods .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for bullatalicinone. The compound is primarily obtained through extraction from natural sources, specifically the bark of Annona bullata .
Chemical Reactions Analysis
Types of Reactions: 5-[7-[5-[1,4-dihydroxy-4-[5-(1-hydroxyundecyl)oxolan-2-yl]butyl]oxolan-2-yl]heptyl]-3-(2-oxopropyl)oxolan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.
Common Reagents and Conditions: Common reagents used in the reactions involving bullatalicinone include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved.
Major Products Formed: The major products formed from the reactions of bullatalicinone depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
Scientific Research Applications
5-[7-[5-[1,4-dihydroxy-4-[5-(1-hydroxyundecyl)oxolan-2-yl]butyl]oxolan-2-yl]heptyl]-3-(2-oxopropyl)oxolan-2-one has several scientific research applications due to its potent bioactivity . In chemistry, it is studied for its unique structure and reactivity. In biology and medicine, bullatalicinone is investigated for its cytotoxic properties and potential as an anticancer agent . The compound has shown selective cytotoxicity against certain human tumor cell lines, making it a promising candidate for further research in cancer treatment . Additionally, bullatalicinone’s pesticidal properties are of interest in the agricultural industry .
Mechanism of Action
The mechanism of action of bullatalicinone involves its interaction with cellular targets, leading to cytotoxic effects . The compound is believed to inhibit mitochondrial complex I, disrupting the electron transport chain and leading to cell death . This mechanism is similar to other acetogenins, which also target mitochondrial function .
Comparison with Similar Compounds
Similar compounds include bullatacin, squamocin, and rollimusin . Compared to these compounds, bullatalicinone is unique due to its methylketo-lactone structure, which contributes to its selective cytotoxicity . The comparison highlights bullatalicinone’s distinct chemical features and bioactivity, making it a valuable compound for further research .
Properties
CAS No. |
137043-93-7 |
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Molecular Formula |
C37H66O8 |
Molecular Weight |
638.9 g/mol |
IUPAC Name |
5-[7-[5-[1,4-dihydroxy-4-[5-(1-hydroxyundecyl)oxolan-2-yl]butyl]oxolan-2-yl]heptyl]-3-(2-oxopropyl)oxolan-2-one |
InChI |
InChI=1S/C37H66O8/c1-3-4-5-6-7-8-12-15-18-31(39)35-23-24-36(45-35)33(41)21-20-32(40)34-22-19-29(43-34)16-13-10-9-11-14-17-30-26-28(25-27(2)38)37(42)44-30/h28-36,39-41H,3-26H2,1-2H3 |
InChI Key |
WAZNHZWSJGMXPS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(C1CCC(O1)C(CCC(C2CCC(O2)CCCCCCCC3CC(C(=O)O3)CC(=O)C)O)O)O |
Canonical SMILES |
CCCCCCCCCCC(C1CCC(O1)C(CCC(C2CCC(O2)CCCCCCCC3CC(C(=O)O3)CC(=O)C)O)O)O |
melting_point |
95-96°C |
physical_description |
Solid |
Synonyms |
bullatalicinone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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